Cas no 1261810-16-5 (3-Hydroxyquinoline-5-acetonitrile)

3-Hydroxyquinoline-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxyquinoline-5-acetonitrile
-
- インチ: 1S/C11H8N2O/c12-5-4-8-2-1-3-11-10(8)6-9(14)7-13-11/h1-3,6-7,14H,4H2
- InChIKey: GWZASJZYENCUNB-UHFFFAOYSA-N
- ほほえんだ: OC1=CN=C2C=CC=C(CC#N)C2=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 56.9
3-Hydroxyquinoline-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000549-250mg |
3-Hydroxyquinoline-5-acetonitrile |
1261810-16-5 | 98% | 250mg |
$785.85 | 2022-04-03 | |
Alichem | A189000549-1g |
3-Hydroxyquinoline-5-acetonitrile |
1261810-16-5 | 98% | 1g |
$1,796.04 | 2022-04-03 | |
Alichem | A189000549-500mg |
3-Hydroxyquinoline-5-acetonitrile |
1261810-16-5 | 98% | 500mg |
$1,198.52 | 2022-04-03 |
3-Hydroxyquinoline-5-acetonitrile 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
3-Hydroxyquinoline-5-acetonitrileに関する追加情報
Recent Advances in the Study of 3-Hydroxyquinoline-5-acetonitrile (CAS: 1261810-16-5)
3-Hydroxyquinoline-5-acetonitrile (CAS: 1261810-16-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its quinoline scaffold and acetonitrile functional group, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and potential therapeutic applications, making it a focal point for researchers in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 3-Hydroxyquinoline-5-acetonitrile on bacterial DNA gyrase, a critical enzyme for bacterial DNA replication. The study employed molecular docking simulations and in vitro assays to demonstrate its competitive inhibition with an IC50 value of 2.3 µM, suggesting its potential as a novel antibiotic scaffold. Furthermore, the compound exhibited low cytotoxicity against mammalian cells, highlighting its selectivity and safety profile.
In addition to its antimicrobial properties, 3-Hydroxyquinoline-5-acetonitrile has been investigated for its role in modulating inflammatory pathways. A preprint article from BioRxiv (2024) reported its ability to suppress NF-κB signaling in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding positions the compound as a potential candidate for treating chronic inflammatory diseases, though further in vivo validation is required.
The synthetic accessibility of 3-Hydroxyquinoline-5-acetonitrile has also been a topic of recent research. A team from the University of Cambridge developed a one-pot synthesis method using a palladium-catalyzed cyanation reaction, achieving a yield of 78% with high purity (>99%). This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for larger-scale production and further pharmacological evaluation.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3-Hydroxyquinoline-5-acetonitrile. Its relatively short plasma half-life and moderate solubility in aqueous solutions necessitate structural modifications or formulation strategies to enhance bioavailability. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results expected in late 2024.
In conclusion, 3-Hydroxyquinoline-5-acetonitrile (CAS: 1261810-16-5) represents a versatile scaffold with dual antimicrobial and anti-inflammatory activities. Its recent advancements in synthesis and mechanistic understanding underscore its potential as a lead compound for future drug development. Continued research will be critical to fully exploit its therapeutic applications and overcome existing pharmacological challenges.
1261810-16-5 (3-Hydroxyquinoline-5-acetonitrile) 関連製品
- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)
- 1797591-51-5(N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide)
- 66053-97-2(1-(3,4-Dimethoxyphenyl)pentan-1-one)
- 213382-05-9(2,3-Dichloropropiophenone)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)



